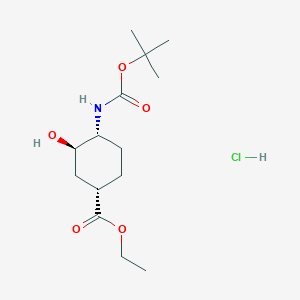
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride
Descripción general
Descripción
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a carboxylic acid ethyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the cyclohexane ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxyl group: The hydroxyl group is introduced through selective oxidation or reduction reactions.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the use of high-purity reagents, efficient reaction conditions, and effective purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The hydroxyl and ester groups also contribute to its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid
- (S)-3-(tert-Butoxycarbonylamino)butanoic acid ethyl ester
Uniqueness
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable in specialized synthetic and research applications.
Propiedades
IUPAC Name |
ethyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5.ClH/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4;/h9-11,16H,5-8H2,1-4H3,(H,15,18);1H/t9-,10+,11+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKDOVMWQUZIQG-RIAUZDOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403763-28-9 | |
| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, hydrochloride (1:1), (1S,3R,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403763-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)






![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)


![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)



